2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid is a complex organic compound that features a benzodioxepin ring, a sulfonylamino group, and a pyridinylpropanoic acid moiety
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c20-17(21)13(11-12-5-7-18-8-6-12)19-26(22,23)15-4-1-3-14-16(15)25-10-2-9-24-14/h1,3-8,13,19H,2,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLALWKPHBFCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC=C2)S(=O)(=O)NC(CC3=CC=NC=C3)C(=O)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. The process may start with the formation of the benzodioxepin ring through cyclization reactions, followed by the introduction of the sulfonylamino group via sulfonation and amination reactions. The final step involves the coupling of the pyridinylpropanoic acid moiety through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxepin ring or the pyridinyl moiety.
Reduction: Reduction reactions could target the sulfonylamino group, potentially converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylamino)-3-pyridin-4-ylpropanoic acid
- 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylbutanoic acid
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylsulfonylamino)-3-pyridin-4-ylpropanoic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
